8-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one 8-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one
Brand Name: Vulcanchem
CAS No.: 935433-69-5
VCID: VC15801550
InChI: InChI=1S/C13H8BrNOS/c14-8-5-6-12-10(7-8)15-13(16)9-3-1-2-4-11(9)17-12/h1-7H,(H,15,16)
SMILES:
Molecular Formula: C13H8BrNOS
Molecular Weight: 306.18 g/mol

8-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one

CAS No.: 935433-69-5

Cat. No.: VC15801550

Molecular Formula: C13H8BrNOS

Molecular Weight: 306.18 g/mol

* For research use only. Not for human or veterinary use.

8-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one - 935433-69-5

Specification

CAS No. 935433-69-5
Molecular Formula C13H8BrNOS
Molecular Weight 306.18 g/mol
IUPAC Name 3-bromo-5H-benzo[b][1,4]benzothiazepin-6-one
Standard InChI InChI=1S/C13H8BrNOS/c14-8-5-6-12-10(7-8)15-13(16)9-3-1-2-4-11(9)17-12/h1-7H,(H,15,16)
Standard InChI Key AAPNIRAAONEABN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)NC3=C(S2)C=CC(=C3)Br

Introduction

8-Bromodibenzo[B,F] thiazepin-11(10H)-one is a brominated derivative of the dibenzothiazepine class, structurally characterized by a fused tricyclic system with a sulfur and nitrogen heteroatom. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications and role as a synthetic intermediate. Below is a comprehensive analysis of its properties, synthesis, and research significance.

Synthesis and Structural Analogues

Key Synthetic Routes

The synthesis of dibenzothiazepine derivatives typically involves:

  • Nucleophilic substitution: Reacting dithiosalicylic acid with 1-chloro-2-nitrobenzene in a basic aqueous medium.

  • Nitro group reduction: Using heterogeneous metal catalysts (e.g., palladium on carbon).

  • Cyclization: Direct ring closure without carboxylic acid activation, often facilitated by polyphosphoric acid .

For the brominated analogue, bromine is likely introduced via electrophilic aromatic substitution or through intermediate halogenation steps.

Structural Comparison with Analogues

Property8-Bromodibenzo[B,F]thiazepin-11-oneParent Compound (Dibenzo[b,f]thiazepin-11-one)2-Chloro Derivative
CAS Number935433-69-53159-07-7 3159-04-4
Molecular FormulaC₁₃H₈BrNOSC₁₃H₉NOSC₁₃H₈ClNOS
Molecular Weight306.18 g/mol243.28 g/mol261.73 g/mol
Key ModificationsBromine at position 8Unsubstituted coreChlorine at position 2

Biological and Pharmacological Relevance

Neuropharmacological Activity

  • Receptor Interactions: The compound exhibits binding affinity for serotonin (5-HT₂A) and dopamine (D₂) receptors, similar to quetiapine, an atypical antipsychotic. Bromination may enhance selectivity for specific receptor subtypes .

  • Impurity Profiling: Identified as a process-related impurity in quetiapine synthesis, necessitating rigorous analytical control during pharmaceutical manufacturing.

Applications in Research

Medicinal Chemistry

  • Drug Discovery: Serves as a scaffold for developing novel neuropsychiatric agents with improved metabolic stability and reduced off-target effects .

  • Structure-Activity Relationship (SAR) Studies: The bromine atom’s impact on pharmacokinetics and receptor binding is a focus for optimizing therapeutic index.

Analytical and Industrial Use

  • Pharmaceutical Intermediates: Critical in synthesizing high-purity quetiapine and related compounds, with strict regulatory guidelines for impurity thresholds .

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